molecular formula C24H27N5O2 B11426014 8-[(dibenzylamino)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(dibenzylamino)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11426014
M. Wt: 417.5 g/mol
InChI Key: JEURDYFBPFKXNW-UHFFFAOYSA-N
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Description

8-[(dibenzylamino)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the purine family and is characterized by its dibenzylamino group attached to the purine core. It is often used in research settings due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(dibenzylamino)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a dibenzylamino group under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

8-[(dibenzylamino)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an amine or alcohol derivative .

Scientific Research Applications

8-[(dibenzylamino)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(dibenzylamino)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[(dibenzylamino)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

8-[(dibenzylamino)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H27N5O2/c1-4-29-20(25-22-21(29)23(30)27(3)24(31)26(22)2)17-28(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14H,4,15-17H2,1-3H3

InChI Key

JEURDYFBPFKXNW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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